
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol is an organic compound characterized by the presence of a triple bond (alkyne) and an alcohol group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular structure of this compound includes three ethoxy groups attached to the fifth carbon, a methyl group on the second carbon, and a hydroxyl group on the second carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Triethoxy-2-methylpent-3-yn-2-ol typically involves the reaction of an appropriate alkyne precursor with ethoxy groups. One common method is the alkylation of a terminal alkyne with ethyl iodide in the presence of a strong base such as sodium amide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5,5-Triethoxy-2-methylpent-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and hydroxyl groups allow it to form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy groups may also contribute to the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: Similar structure but with trifluoro groups instead of ethoxy groups.
5,5,5-Triethoxy-2-methylhex-3-yn-2-ol: Similar structure but with an additional carbon in the chain.
Uniqueness
5,5,5-Triethoxy-2-methylpent-3-yn-2-ol is unique due to its combination of ethoxy groups and a triple bond, which imparts specific chemical reactivity and potential biological activity. The presence of multiple ethoxy groups also enhances its solubility in organic solvents, making it a versatile compound for various applications.
Propiedades
Número CAS |
88329-66-2 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
5,5,5-triethoxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C12H22O4/c1-6-14-12(15-7-2,16-8-3)10-9-11(4,5)13/h13H,6-8H2,1-5H3 |
Clave InChI |
FNXVIMRUGWNDSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C#CC(C)(C)O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


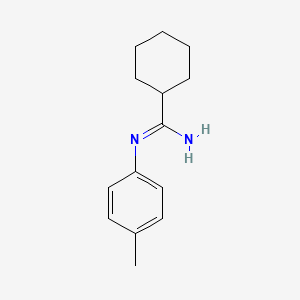
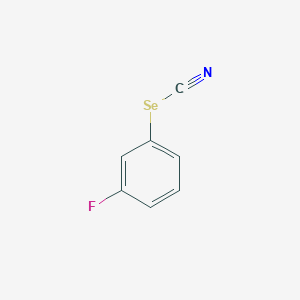
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
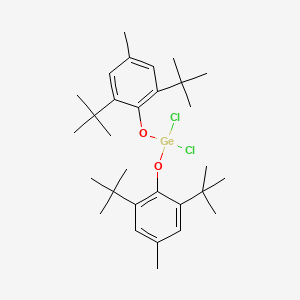
![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

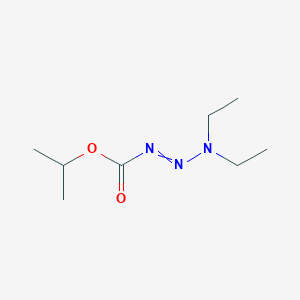
![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
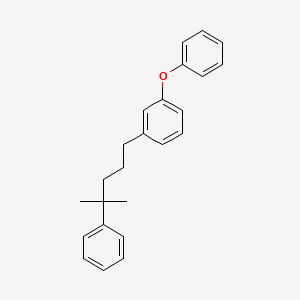
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
